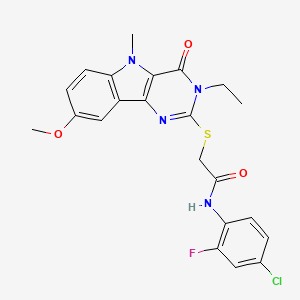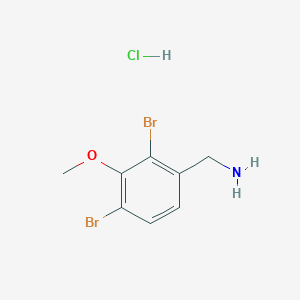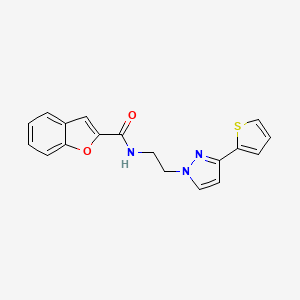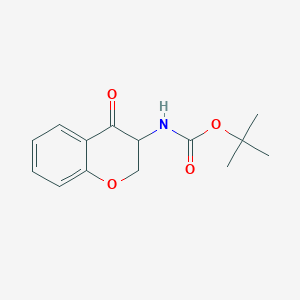
4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” appears to contain several functional groups, including an isopropoxy group, a tetrahydroquinoline group, and a benzamide group. These groups could potentially confer interesting chemical properties to the compound .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the isopropoxy group could potentially undergo reactions with acids or bases, and the benzamide group could participate in reactions with other nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the isopropoxy group could potentially make it more soluble in organic solvents .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Hydromethylation
The compound has been used in a hydromethylation sequence, allowing for the formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Notably, it was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Treatment of Neuroinflammation
Researchers have developed this compound as an effective, selective, and centrally nervous system (CNS)-penetrating inhibitor of IRAK4 (interleukin-1 receptor-associated kinase 4). It represents a promising lead for treating neuroinflammatory conditions .
1,3-Dipolar Cycloaddition
The compound has been evaluated in 1,3-dipolar cycloaddition reactions. While moderate yields were obtained with aromatic azides, the use of more stable aliphatic azides led to high yields. This highlights its potential in synthetic chemistry .
Preparation of (4-Isopropoxy-2-methyl) Phenyl Isopropyl Ketone
The compound plays a crucial role in the preparation of (4-isopropoxy-2-methyl) phenyl isopropyl ketone. The synthetic pathway involves several steps, including reactions with m-cresol, thiocyanate, and halogenated isopropane .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .
Mode of Action
The compound acts as a potent, selective, and CNS-penetrant IRAK4 inhibitor . It binds to IRAK4 and inhibits its activity, thereby regulating the production of inflammatory cytokines and chemokines .
Biochemical Pathways
The presence of damage-associated molecular patterns (DAMPs) after tissue damage such as stroke or traumatic brain injury (TBI) initiates signaling through the IRAK4 pathway . The inhibition of IRAK4 by the compound can lead to a reduction in the production of inflammatory cytokines and chemokines, potentially leading to a decrease in inflammation .
Pharmacokinetics
It is described as a cns-penetrant irak4 inhibitor , suggesting that it has the ability to cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The inhibition of IRAK4 by the compound can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery . This suggests that the compound may have potential therapeutic applications in conditions characterized by excessive inflammation, such as stroke or traumatic brain injury .
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16(2)26-20-9-7-18(8-10-20)22(25)23-13-12-17-6-11-21-19(15-17)5-4-14-24(21)3/h6-11,15-16H,4-5,12-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMLGRSMNFIEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2430472.png)
![(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2430474.png)


![5-Bromo-1-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2430478.png)

![ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2430481.png)
![1,3-Dimethyl-5-phenacylsulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2430486.png)
![6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2430487.png)


